molecular formula C20H22O3 B14084045 Preethuliacoumarin

Preethuliacoumarin

Cat. No.: B14084045
M. Wt: 310.4 g/mol
InChI Key: NJVADEFPOCMONF-LGTGAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preethuliacoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Preethuliacoumarin can be synthesized using various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of a catalyst, typically under acidic conditions . The Knoevenagel reaction involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base . The Perkin reaction involves the condensation of aromatic aldehydes with anhydrides in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and cost-effectiveness. The reaction is carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Preethuliacoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(4R)-4-ethenyl-4,10-dimethyl-2-(2-methylprop-1-enyl)-2,3-dihydropyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C20H22O3/c1-6-20(5)11-14(10-12(2)3)22-18-16-13(4)8-7-9-15(16)23-19(21)17(18)20/h6-10,14H,1,11H2,2-5H3/t14?,20-/m0/s1

InChI Key

NJVADEFPOCMONF-LGTGAQBVSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(C[C@]3(C)C=C)C=C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(CC3(C)C=C)C=C(C)C

Origin of Product

United States

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